8-Bromo-4-chloro-5-methylquinazoline
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Overview
Description
8-Bromo-4-chloro-5-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C₉H₆BrClN₂. It is a derivative of quinazoline, a structure known for its significant biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinazoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-5-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylquinazoline.
Bromination: The bromination of 4-chloro-5-methylquinazoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-5-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
8-Bromo-4-chloro-5-methylquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
5-Methylquinazoline: Lacks the bromine and chlorine atoms, affecting its chemical properties and applications.
8-Bromoquinazoline:
Uniqueness
8-Bromo-4-chloro-5-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, along with a methyl group, which collectively enhance its reactivity and versatility in chemical synthesis. These substituents also contribute to its distinct biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-bromo-4-chloro-5-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-6(10)8-7(5)9(11)13-4-12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYVXAMPWFNSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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